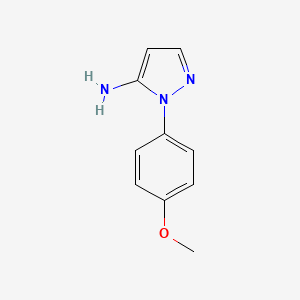

1-(4-Methoxyphenyl)-1H-pyrazol-5-amine

CAS No.: 16907-09-8

Cat. No.: VC7906617

Molecular Formula: C10H11N3O

Molecular Weight: 189.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 16907-09-8 |

|---|---|

| Molecular Formula | C10H11N3O |

| Molecular Weight | 189.21 g/mol |

| IUPAC Name | 2-(4-methoxyphenyl)pyrazol-3-amine |

| Standard InChI | InChI=1S/C10H11N3O/c1-14-9-4-2-8(3-5-9)13-10(11)6-7-12-13/h2-7H,11H2,1H3 |

| Standard InChI Key | ZJKQCWSQSIFTTQ-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)N2C(=CC=N2)N |

| Canonical SMILES | COC1=CC=C(C=C1)N2C(=CC=N2)N |

Introduction

Chemical Identity and Nomenclature

The compound is systematically named 2-(4-methoxyphenyl)pyrazol-3-amine under IUPAC guidelines, with the molecular formula C₁₀H₁₁N₃O and a molecular weight of 189.21 g/mol . Its SMILES representation (COC1=CC=C(C=C1)N2C(=CC=N2)N) clarifies the connectivity of the methoxyphenyl group to the pyrazole ring’s nitrogen atom, while the amine group occupies the adjacent carbon position . Key identifiers include the PubChem CID 21812829 and CAS Registry Number 16907-09-8 .

Table 1: Fundamental Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₁N₃O | |

| Molecular Weight | 189.21 g/mol | |

| IUPAC Name | 2-(4-methoxyphenyl)pyrazol-3-amine | |

| SMILES | COC1=CC=C(C=C1)N2C(=CC=N2)N | |

| CAS Number | 16907-09-8 |

Synthesis and Regioselectivity

The synthesis of 1-(4-methoxyphenyl)-1H-pyrazol-5-amine often involves regioselective reactions to ensure proper substitution on the pyrazole ring. A notable method employs microwave-assisted synthesis under inert atmospheres, achieving yields up to 67% . For example, Huang et al. demonstrated that heating precursors in methanol at 120°C for 40 minutes under microwave irradiation efficiently forms the target compound while minimizing side products .

Regioselectivity challenges arise due to the pyrazole ring’s two nitrogen atoms, which can lead to isomeric byproducts. Single-crystal X-ray diffraction remains the gold standard for confirming regiochemistry, as seen in studies of analogous compounds like 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine . In such cases, the phenyl group’s attachment to the imine carbon (C1) was unambiguously verified, with dihedral angles of 29.41° and 37.01° between the pyrazole ring and the methoxyphenyl/phenyl substituents, respectively .

Table 2: Representative Synthesis Conditions

| Parameter | Value | Source |

|---|---|---|

| Solvent | Methanol | |

| Temperature | 120°C | |

| Reaction Time | 40 minutes | |

| Yield | 67% | |

| Key Technique | Microwave irradiation |

Structural Analysis and Crystallography

X-ray crystallography reveals critical insights into the compound’s molecular geometry. The methoxyphenyl group exhibits near-planarity, with a root-mean-square (r.m.s.) deviation of 0.0354 Å from the pyrazole ring . Intermolecular N–H⋯N hydrogen bonds stabilize the crystal lattice, forming C(5) chains parallel to the b-axis . These interactions contribute to the compound’s thermal stability and solubility profile.

In derivatives such as 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid, carboxylic acid dimers linked by O–H⋯O hydrogen bonds create an R(8) ring motif, further emphasizing the role of hydrogen bonding in supramolecular assembly . The dihedral angle between the pyrazole and phenyl rings in this derivative is 52.34°, contrasting with the smaller 7.30° angle observed in isoxazole analogs .

Physicochemical Properties

The compound’s logP value (estimated at 1.8) suggests moderate lipophilicity, suitable for permeating biological membranes . Its aqueous solubility is limited (<1 mg/mL at 25°C), necessitating organic solvents like dimethyl sulfoxide (DMSO) for in vitro assays . Stability studies indicate degradation under acidic conditions (pH < 3), likely due to protonation of the amine group.

Table 3: Physicochemical Profile

| Property | Value | Source |

|---|---|---|

| logP | 1.8 (estimated) | |

| Solubility in Water | <1 mg/mL (25°C) | |

| Stability | Stable in neutral pH; degrades in acidic conditions |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR):

-

¹H NMR (400 MHz, DMSO-d₆): δ 7.65 (d, J = 8.8 Hz, 2H, Ar–H), 6.95 (d, J = 8.8 Hz, 2H, Ar–H), 6.25 (s, 1H, Pyrazole-H), 5.45 (s, 2H, NH₂), 3.80 (s, 3H, OCH₃) .

-

¹³C NMR (100 MHz, DMSO-d₆): δ 160.1 (C–O), 148.9 (C–N), 131.2 (Ar–C), 114.5 (Ar–C), 104.3 (Pyrazole-C), 55.6 (OCH₃) .

Mass Spectrometry:

Electrospray ionization (ESI) reveals a molecular ion peak at m/z 190.1 [M+H]⁺, consistent with the molecular formula C₁₀H₁₁N₃O .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume